

Performance of 3,3'-Dichlorobenzophenone vs other photoinitiators

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,3'-Dichlorobenzophenone**

Cat. No.: **B177189**

[Get Quote](#)

An In-Depth Technical Guide to the Performance of **3,3'-Dichlorobenzophenone** in the Context of Modern Photoinitiators

For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, kinetics, and final properties of a photopolymerized system. This guide provides a detailed comparative analysis of **3,3'-Dichlorobenzophenone**, a classic Type II photoinitiator, contextualizing its performance against other common alternatives and offering the experimental frameworks necessary for its empirical evaluation.

The Central Role of Photoinitiators in Photopolymerization

Photopolymerization, or UV curing, is a process where light energy is used to initiate a rapid chain reaction, converting a liquid monomer and oligomer formulation into a solid, cross-linked polymer.^[1] This solvent-free, high-speed, and spatially controllable technology is foundational to applications ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices.^[2]

At the heart of this process is the photoinitiator, a molecule that absorbs photons from a light source (e.g., a mercury lamp or LED) and generates reactive species—typically free radicals—that initiate polymerization.^[3] Photoinitiators are broadly classified into two categories based on their mechanism of radical generation:

- Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon UV absorption to form two radical fragments, at least one of which is reactive enough to initiate polymerization.
- Type II (Hydrogen Abstraction): These initiators, upon excitation, do not cleave but instead enter a long-lived triplet state. They then generate radicals through a bimolecular reaction, abstracting a hydrogen atom from a co-initiator or synergist, which is typically a tertiary amine.[1][3]

3,3'-Dichlorobenzophenone belongs to the benzophenone family, the archetypal class of Type II photoinitiators.

Mechanism of Action: The Norrish Type II Pathway

Benzophenone and its derivatives initiate polymerization via the Norrish Type II mechanism, a multi-step process that relies on a hydrogen donor. The efficiency of this process is a product of the quantum yield of each step.

- Photoexcitation: The ground-state benzophenone (S_0) absorbs a photon ($h\nu$), promoting it to an excited singlet state (S_1).
- Intersystem Crossing (ISC): The S_1 state is extremely short-lived and rapidly undergoes a highly efficient spin-inversion process known as intersystem crossing to form a more stable, long-lived triplet state (T_1). This triplet state is the primary reactive species in the photoinitiation process.
- Hydrogen Abstraction: The triplet-state benzophenone, which has a biradical-like character, abstracts a hydrogen atom from a synergist, most commonly a tertiary amine (e.g., Triethylamine, TEA). This reaction generates a ketyl radical from the benzophenone and a highly reactive aminoalkyl radical from the amine.
- Initiation: The aminoalkyl radical is the principal species responsible for initiating the polymerization chain reaction by attacking the double bond of a monomer, such as an acrylate.

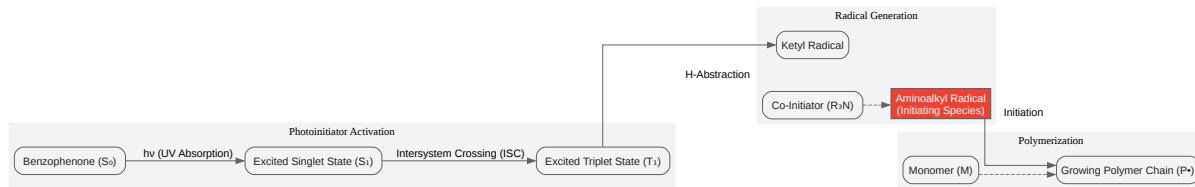

[Click to download full resolution via product page](#)

Figure 1: General mechanism of Norrish Type II photoinitiation by benzophenone derivatives.

A Profile of 3,3'-Dichlorobenzophenone

Chemical Structure: C₁₃H₈Cl₂O CAS Number: 7094-34-0[4]

3,3'-Dichlorobenzophenone is a symmetrically substituted derivative of benzophenone with chlorine atoms at the meta positions of both phenyl rings. While it is commercially available, specific, peer-reviewed data on its photophysical properties (e.g., molar extinction coefficient, absorption maximum) and photoinitiation efficiency are not extensively documented in publicly accessible literature.

However, we can infer its likely behavior based on well-established structure-activity relationships in benzophenone chemistry.[2][5][6]

- **Electronic Effects:** The chlorine atoms are electron-withdrawing via the inductive effect. Placing these substituents at the meta position influences the electron density of the carbonyl group and the aromatic rings. This can subtly alter the energy of the n-π* transition,

which is responsible for the initial photoexcitation, and may affect the efficiency of intersystem crossing and the reactivity of the resulting triplet state.[5]

- **Absorption Spectrum:** Unsubstituted benzophenone exhibits a primary absorption peak (λ_{max}) around 254 nm.[7] Halogen substitution typically results in a minor bathochromic (red) shift of the absorption bands. Therefore, the λ_{max} of **3,3'-Dichlorobenzophenone** is expected to be slightly longer than 254 nm, though likely still well within the UV-C and UV-B regions of the spectrum. This makes it suitable for use with broad-spectrum sources like medium-pressure mercury lamps.
- **Reactivity:** The primary determinant of reactivity for Type II initiators is the rate constant of hydrogen abstraction from the co-initiator. The electrophilicity of the triplet state plays a role here. The electron-withdrawing nature of the chlorine atoms may slightly increase the electrophilicity of the triplet state, potentially leading to a faster hydrogen abstraction rate compared to unsubstituted benzophenone, though this effect is generally more pronounced with para-substitution.[2]

Comparative Analysis with Alternative Photoinitiators

To provide a practical context for the performance of **3,3'-Dichlorobenzophenone**, it is useful to compare it with other widely used photoinitiators. The following table summarizes key properties and performance characteristics of selected alternatives.

Note: The performance of any photoinitiator is highly dependent on the specific formulation, including the monomer system, co-initiator type and concentration, light intensity, and presence of oxygen.[4]

Photoinitiator	Type	Typical λ_{max} (nm)	Molar Extinction Coefficient (ϵ) at λ_{max} (L mol $^{-1}$ cm $^{-1}$)	Key Performance Characteristics
3,3'-Dichlorobenzophenone	II	N/A	N/A	Expected to have properties similar to benzophenone; requires a co-initiator; potential for slightly enhanced reactivity due to chloro-substituents.
Benzophenone (BP)	II	~254	~15,000 - 20,000	The industry standard Type II initiator; cost-effective and well-understood; prone to oxygen inhibition. [7]
4- Methylbenzophenone (4-MBP)	II	~260	~18,000	Often more efficient than BP due to the electron-donating methyl group enhancing reactivity.
4,4'-Dichlorobenzophenone	II	~265	~25,000	Symmetrical substitution; the para-chloro groups can influence crystal

				packing and solubility. [8]
Michler's Ketone (EMK)	II	~366	~40,000	High molar extinction in the UV-A range; excellent reactivity, but can cause significant yellowing. [4]
TPO (Diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide)	I	~365-380	~6,000	Type I initiator (no co-initiator needed); photobleaching properties make it excellent for curing thick and pigmented systems; low yellowing.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of **3,3'-Dichlorobenzophenone** against other initiators, rigorous experimental evaluation is essential. The following protocols describe two standard, powerful techniques for quantifying photopolymerization kinetics.

Photo-Differential Scanning Calorimetry (Photo-DSC)

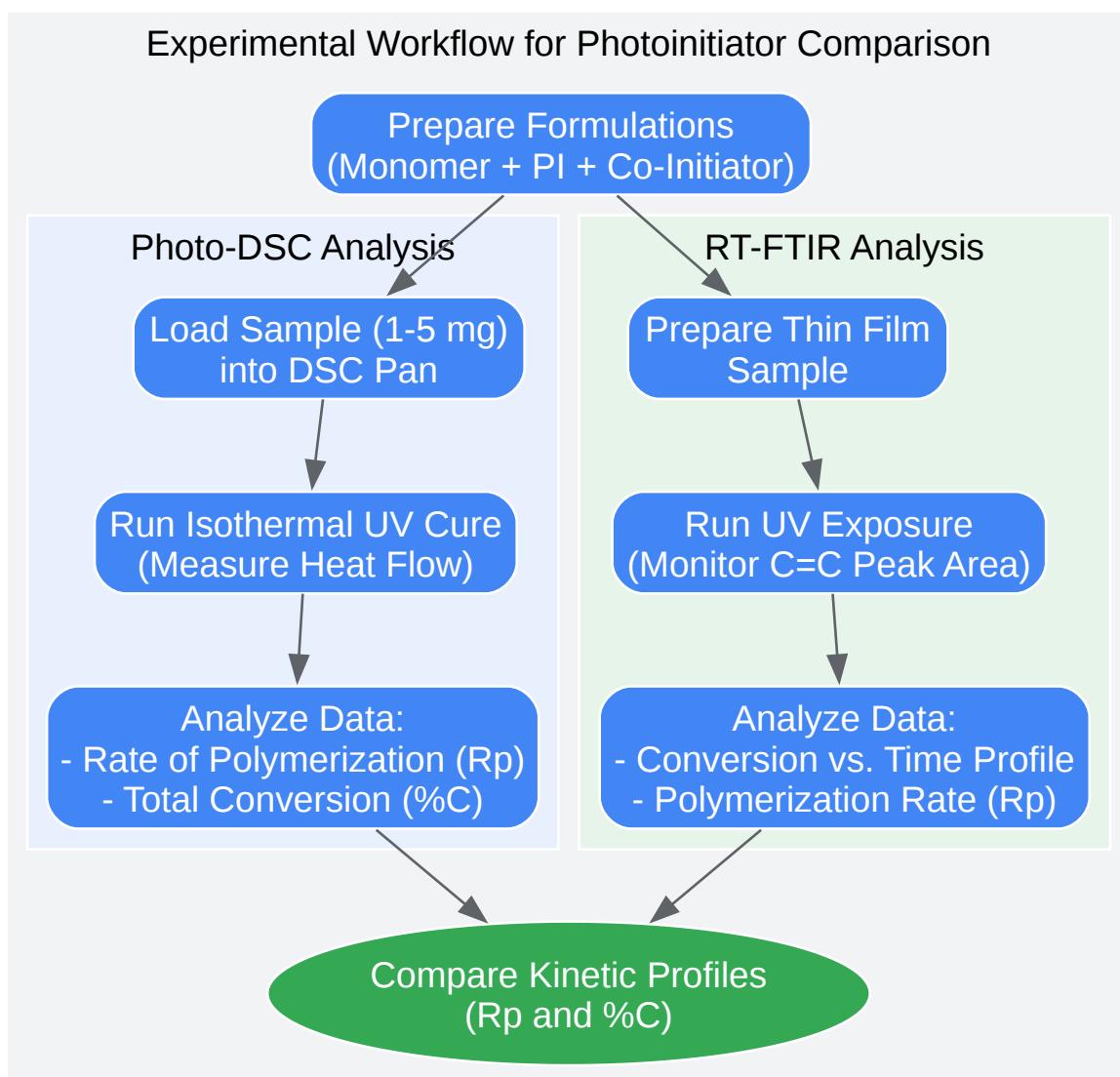
This technique measures the heat flow associated with the exothermic polymerization reaction as a function of time upon exposure to UV light. It provides data on the rate of polymerization (R_p) and the total conversion.

Methodology:

- Sample Preparation: Prepare a stock solution of the monomer/oligomer blend to be tested (e.g., Trimethylolpropane triacrylate, TMPTMA). Create individual formulations by dissolving

each photoinitiator (e.g., **3,3'-Dichlorobenzophenone**) and a co-initiator (e.g., Triethylamine, 1-2% w/w) into the monomer blend at a precise, identical molar concentration (e.g., 0.05 mol/kg).

- **Instrument Setup:** Calibrate the Photo-DSC instrument, including the light source intensity at the sample position.
- **Sample Loading:** Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan. Place the sample pan and an empty reference pan into the DSC cell.
- **Experimental Program:**
 - Equilibrate the cell to the desired isothermal temperature (e.g., 30 °C) under a continuous purge of inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxygen inhibition.
 - Hold for 1-2 minutes to establish a stable baseline.
 - Turn on the UV lamp for a defined period (e.g., 2 minutes) to initiate polymerization, while continuously recording the heat flow.
 - Turn off the lamp and record the post-cure baseline.
- **Data Analysis:**
 - Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_{total}).
 - The rate of polymerization (R_p) at any time (t) is directly proportional to the heat flow (dH/dt).
 - The percent conversion (%C) at time (t) is calculated as the cumulative heat evolved up to that time divided by the total heat of polymerization, multiplied by 100.
 - Plot R_p vs. time and %C vs. time to compare the kinetics of different photoinitiator systems.

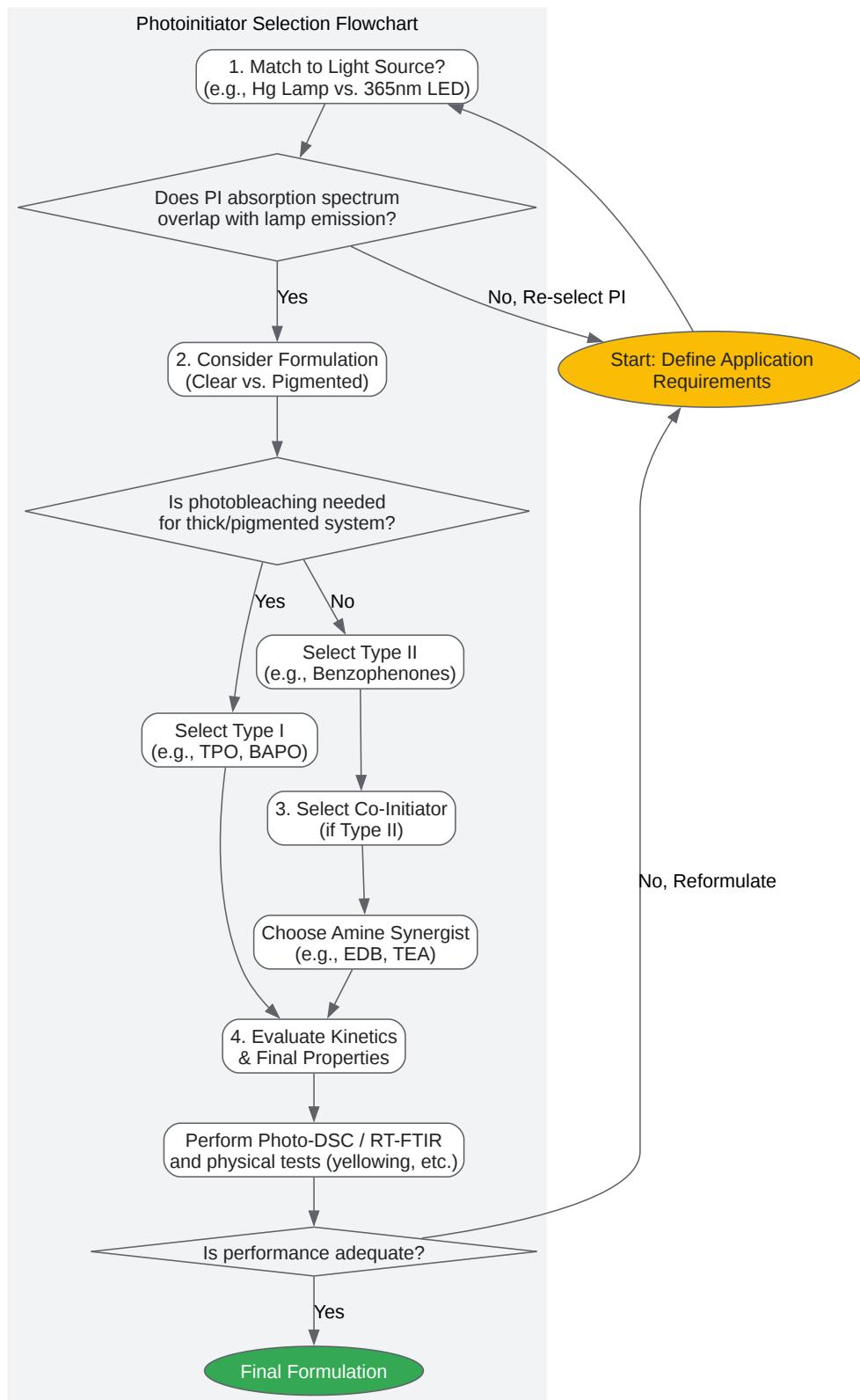

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the polymerization process by tracking the decrease in the infrared absorption band corresponding to the reactive functional groups of the monomer (e.g., the C=C double bond in acrylates) as they are consumed.

Methodology:

- Sample Preparation: Prepare formulations as described for Photo-DSC.
- Instrument Setup: Configure the FTIR spectrometer for rapid scanning (e.g., several spectra per second).
- Sample Loading: Place a single drop of the liquid formulation onto the lower crystal of a horizontal transmission accessory or onto an ATR crystal. Place a transparent top window (e.g., BaF₂) over the liquid to create a thin film of controlled thickness.
- Experimental Program:
 - Collect a background spectrum before irradiation begins.
 - Start continuous, rapid spectral acquisition.
 - After a few seconds to establish a baseline, open a shutter to expose the sample to a UV light source of controlled intensity.
 - Continue collecting spectra throughout the irradiation period and for a short time after the lamp is turned off to monitor any dark cure.
- Data Analysis:
 - Identify an IR absorption peak corresponding to the reactive monomer group that does not overlap with other peaks (e.g., the acrylate C=C twist at $\sim 810\text{ cm}^{-1}$).
 - Measure the area of this peak in each spectrum collected over time.

- The percent conversion (%C) at time (t) is calculated using the formula: $\%C(t) = [1 - (Area(t) / Area(0))] * 100$, where Area(t) is the peak area at time t and Area(0) is the initial peak area.
- Plot %C vs. time to obtain polymerization profiles for each photoinitiator. The polymerization rate (Rp) can be determined from the first derivative of this curve.



[Click to download full resolution via product page](#)

Figure 2: Workflow for the comparative evaluation of photoinitiator performance.

A Framework for Photoinitiator Selection

Choosing the optimal photoinitiator system is a multifactorial decision. The following framework provides a logical guide for researchers.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Performance of 3,3'-Dichlorobenzophenone vs other photoinitiators]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177189#performance-of-3-3-dichlorobenzophenone-vs-other-photoinitiators>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com